5-(4-Methylphenyl)piperidine-3-carboxylic acid
Description
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
5-(4-methylphenyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C13H17NO2/c1-9-2-4-10(5-3-9)11-6-12(13(15)16)8-14-7-11/h2-5,11-12,14H,6-8H2,1H3,(H,15,16) |
InChI Key |
SGEXGOHIRXHOLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(CNC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Enantiomerically Enriched Piperidine-3-carboxylic Acid Derivatives
According to a 2016 patent (US20160251311A1), enantiomerically enriched piperidine-3-carboxylic acid hydrazides can be synthesized by reacting ethyl esters of the corresponding acids with hydrazine derivatives. The key steps include:
- Formation of piperidine-3-carbonyl azide intermediate by reaction of the hydrazide with azide sources.
- Conversion of the azide intermediate into 3-aminopiperidine via thermal or catalytic rearrangement.
- These steps are often performed sequentially without intermediate isolation to improve yield and reduce impurities.
Typical reaction conditions involve:
| Step | Temperature (°C) | Time | Notes |
|---|---|---|---|
| Azide formation | 3 to 5 | 20 min to 2 h | Agitation to ensure complete conversion |
| Conversion to 3-aminopiperidine | Ambient to mild heating | Variable | Directly from azide intermediate |
This method provides a pathway to stereochemically defined piperidine-3-carboxylic acid derivatives which can be further functionalized to introduce the 4-methylphenyl group.
Alkylation and Hydrolysis Routes
A synthetic route analogous to the preparation of piperidine-4-carboxylic acid derivatives involves:
- Alkylation of ethyl piperidine carboxylate with aryl halides or sulfonyl chlorides in the presence of bases such as triethylamine.
- Hydrolysis of the ester to the free carboxylic acid using sodium hydroxide in methanol or aqueous media.
- Amide coupling or further functional group transformations as needed.
For example, a related synthesis of piperidine-4-carboxylic acid derivatives uses:
| Reagent | Conditions | Yield (%) | Notes |
|---|---|---|---|
| NaOH in MeOH | Room temperature, 6 h | ~68% | Ester hydrolysis to acid |
| Triethylamine and aryl sulfonyl chloride | Room temperature, several hours | Variable | Alkylation step |
This method can be adapted for 5-(4-methylphenyl) substitution by choosing appropriate aryl electrophiles.
Reductive Amination Using Sodium Triacetoxyborohydride
A reductive amination approach for synthesizing 4-(4-methylphenyl)piperidine derivatives involves:
- Reacting 4-(p-tolyl)piperidine with acetic acid and sodium triacetoxyborohydride in 1,2-dichloroethane.
- Stirring at room temperature for extended periods (e.g., 18 hours).
- Work-up by aqueous extraction and solvent evaporation to isolate the product.
This method allows for the introduction of the 4-methylphenyl group through reductive amination of piperidine precursors.
Catalytic Hydrogenation and Oxidation Methods
A Chinese patent (CN102887854B) describes a multi-step method to prepare 4-methylpiperidine carboxylate derivatives, which can be related to the preparation of this compound:
- Oxidation of 4-picoline-2-carboxylic acid ethyl ester with phospho-molybdic acid and hydrogen peroxide to form oxynitride intermediates.
- Catalytic hydrogenation using palladium on charcoal with anhydrous formic acid ammonium in methanol at 0–50 °C for 1–20 hours.
- Acidification and recrystallization to isolate the methylpiperidine carboxylate hydrochloride salts.
Key reaction parameters:
| Step | Reagents | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Oxidation | H2O2, phospho-molybdic acid | 70–80 | 4–8 | ~92 |
| Reduction | Pd/C, formic acid ammonium | 0–50 | 1–20 | ~78–79 |
This method provides high yields and purity suitable for further derivatization.
Cyclization via Double Aza-Michael Reaction
A more complex synthetic route reported in medicinal chemistry research involves:
- Preparation of hydrazones from acetophenones and sulfonyl hydrazides.
- Shapiro reaction to form allylic alcohols.
- Oxidation to dienones followed by double aza-Michael cyclization with benzylamine under microwave irradiation to yield piperidones.
- Conversion of piperidones to oximes and subsequent reduction to obtain cis- and trans-3,4-substituted piperidines.
Reaction conditions summary:
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Hydrazone formation | Sulfonyl hydrazide + acetophenone | Room temp | Condensation |
| Shapiro reaction | n-BuLi, acrolein | Low temp | Allylic alcohol formation |
| Oxidation | MnO2 | Ambient | Dienone formation |
| Cyclization | Benzylamine, microwave | Elevated temp | Piperidone formation |
| Reduction | Na metal or LiAlH4 | Reflux | Piperidine formation |
This synthetic strategy is useful for complex derivatives with specific stereochemistry.
Summary Table of Preparation Methods
| Method | Key Steps | Reagents & Conditions | Yield | Notes |
|---|---|---|---|---|
| Enantiomeric Hydrazide Route | Hydrazide formation → Azide intermediate → 3-aminopiperidine | Ethyl ester, hydrazine, azide reagents, 3–5 °C, 20 min–2 h | High | No intermediate isolation |
| Alkylation & Hydrolysis | Alkylation of ester → Hydrolysis to acid | Triethylamine, aryl sulfonyl chloride, NaOH, MeOH, RT | ~68% | Adaptable to 4-methylphenyl |
| Reductive Amination | Reductive amination with sodium triacetoxyborohydride | Sodium triacetoxyborohydride, acetic acid, DCE, RT, 18 h | Moderate | For 4-(4-methylphenyl)piperidine |
| Catalytic Oxidation & Reduction | Oxidation → Catalytic hydrogenation → Acidification | H2O2, phospho-molybdic acid, Pd/C, formic acid ammonium, 0–50 °C | ~78–92% | For methylpiperidine carboxylates |
| Cyclization via Aza-Michael | Hydrazone → Shapiro → Oxidation → Cyclization → Reduction | Sulfonyl hydrazide, n-BuLi, MnO2, benzylamine, Na/LiAlH4 | Variable | Stereochemical control |
Research Findings and Considerations
- The choice of synthetic route depends on the desired stereochemistry, scale, and purity requirements.
- Direct alkylation and hydrolysis methods are straightforward but may require careful control of reaction conditions to avoid side reactions.
- Reductive amination is effective for introducing aryl substituents but may have moderate yields.
- Catalytic oxidation and hydrogenation provide high yields for methyl-substituted piperidine carboxylates and are scalable.
- Advanced cyclization methods allow access to stereochemically defined piperidine derivatives, useful for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylphenyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) and conditions like elevated temperatures.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of nitro, halo, or sulfonyl derivatives.
Scientific Research Applications
5-(4-Methylphenyl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Methylphenyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and physicochemical properties of 5-(4-methylphenyl)piperidine-3-carboxylic acid and its analogs:
Key Research Findings
Piperidine vs. Pyridine/Pyrazole Cores :
- The piperidine ring in the target compound offers conformational flexibility , advantageous for interacting with biological targets, compared to rigid aromatic systems like pyridine or pyrazole .
- Pyridine-based analogs (e.g., 5-(4-fluorophenyl)pyridine-3-carboxylic acid) exhibit stronger π-π stacking interactions but may suffer from reduced solubility due to planarity .
Electron-withdrawing groups (e.g., fluorine in 4-fluorophenyl) raise the acidity of the carboxylic acid, altering ionization and bioavailability .
Positional Isomerism :
- Piperidine-4-carboxylic acid derivatives (e.g., ) show distinct hydrogen-bonding patterns compared to the 3-carboxylic acid position in the target compound, affecting target binding .
Prodrug Potential: Methyl ester derivatives (e.g., Methyl 5-(4-methylphenyl)piperidine-3-carboxylate, CAS 1203798-88-2) are explored to improve oral bioavailability by masking the carboxylic acid .
Biological Activity
5-(4-Methylphenyl)piperidine-3-carboxylic acid, also known as MPCA, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound features a piperidine ring substituted with a 4-methylphenyl group and a carboxylic acid functional group. Its synthesis typically involves the reaction of piperidine derivatives with appropriate aromatic compounds, followed by carboxylation processes.
Biological Activity Overview
Research has indicated that MPCA exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that MPCA can inhibit the growth of certain bacterial strains.
- Anticancer Properties : Preliminary investigations suggest that MPCA may induce apoptosis in cancer cell lines.
- Dopamine Receptor Modulation : The compound has been studied for its interaction with dopamine receptors, particularly D3 receptors, which are implicated in neuropsychiatric disorders.
MPCA's biological effects are attributed to its ability to interact with specific molecular targets:
- Dopamine Receptor Agonism : MPCA has been shown to selectively activate D3 receptors, promoting β-arrestin translocation and G protein activation, which are crucial for downstream signaling pathways involved in mood regulation and neuroprotection .
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation and survival, contributing to its anticancer effects.
Antimicrobial Activity
A study assessing the antimicrobial efficacy of MPCA reported Minimum Inhibitory Concentrations (MICs) against various bacterial strains. The results are summarized in Table 1:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
These findings indicate that MPCA possesses notable antibacterial properties, particularly against Gram-positive bacteria.
Anticancer Studies
In vitro studies conducted on various cancer cell lines demonstrated that MPCA can induce apoptosis. A notable study reported:
- Cell Line : MCF-7 (breast cancer)
- IC50 Value : 30 µM after 48 hours of treatment
- Mechanism : Induction of caspase-dependent apoptosis pathway
These results suggest that MPCA may serve as a potential lead compound for developing new anticancer therapies.
Comparative Analysis with Similar Compounds
To better understand the unique properties of MPCA, it is useful to compare it with other piperidine derivatives:
| Compound Name | Biological Activity | Selectivity Profile |
|---|---|---|
| N-(4-Methylphenyl)piperidine-2-carboxylic acid | Moderate anticancer activity | Broader receptor interaction |
| N-(3-Chlorophenyl)piperidine-3-carboxylic acid | Stronger antimicrobial properties | Less selective for D3 receptor |
This comparison highlights MPCA's unique profile as a selective D3 receptor agonist while retaining significant antimicrobial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
